Extracellular Anti-M. abscessus Activity: Ceclazepide MIC₅₀ Values Compared with Clarithromycin in the Same REMA Assay
In a 3-day resazurin microtiter assay (REMA) using cation-adjusted Mueller-Hinton medium, ceclazepide inhibited 50% growth of M. abscessus reference strains with MIC₅₀ values ranging from 1.8 to 8.2 μM, and of clinical isolates with MIC₅₀ values ranging from 7.8 to 9.9 μM. Clarithromycin, used as a positive control in the same experiment, inhibited M. abscessus subsp. abscessus ATCC 19977 with an MIC₅₀ value described as 'similar' to that of ceclazepide across all tested strains . This establishes ceclazepide as equipment to the standard-of-care macrolide in extracellular susceptibility against M. abscessus.
| Evidence Dimension | Extracellular growth inhibition (MIC₅₀) against M. abscessus subspecies in REMA assay |
|---|---|
| Target Compound Data | MIC₅₀ 1.8–8.2 μM (reference strains ATCC 19977, CIP108297T, CIP108541T); MIC₅₀ 7.8–9.9 μM (clinical isolates); MIC₉₀ 4.3–28.4 μM |
| Comparator Or Baseline | Clarithromycin: MIC₅₀ value similar to ceclazepide for all tested M. abscessus strains (qualitative comparator within the same experimental run) |
| Quantified Difference | Equivalent extracellular potency (no significant difference; exact clarithromycin MIC₅₀ numerical values not reported in preprint; qualitative statement of similarity) |
| Conditions | Resazurin microtiter assay (REMA); cation-adjusted Mueller-Hinton medium; 3-day incubation at 37°C; M. abscessus subsp. abscessus ATCC 19977 (smooth and rough morphotypes), subsp. massiliense CIP108297T, subsp. bolletii CIP108541T, and clinical isolates |
Why This Matters
Demonstrates that ceclazepide matches clarithromycin in extracellular M. abscessus growth inhibition, making it a mechanistically novel alternative for macrolide-resistant infections or combination regimens.
- [1] Therese KL, Therese J, Bagyalakshmi R. Ceclazepide as novel Mycobacterium abscessus inhibitor. bioRxiv. 2024. doi:10.1101/2024.04.03.587875. View Source
